Home > Products > Screening Compounds P50230 > N-Acetyl-di-O-acetyl KRP-203
N-Acetyl-di-O-acetyl KRP-203 - 951238-25-8

N-Acetyl-di-O-acetyl KRP-203

Catalog Number: EVT-1803325
CAS Number: 951238-25-8
Molecular Formula: C30H32ClNO6S
Molecular Weight: 570.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Acetyl-di-O-acetyl KRP-203 is a synthetic compound derived from KRP-203, which is recognized for its immunomodulatory properties. This compound belongs to a class of sphingosine-1-phosphate receptor agonists, which play a critical role in various physiological processes, including immune cell trafficking and inflammation. The compound has garnered attention in the context of organ transplantation and autoimmune diseases due to its ability to modulate immune responses.

Source

The compound is synthesized through chemical methods that modify the structure of KRP-203, enhancing its pharmacological properties. N-Acetyl-di-O-acetyl KRP-203 is characterized by its unique molecular structure, which includes acetylation at specific positions, contributing to its biological activity.

Classification

N-Acetyl-di-O-acetyl KRP-203 can be classified as:

  • Chemical Class: Sphingosine-1-phosphate receptor agonist
  • Therapeutic Class: Immunosuppressant
  • CAS Number: 951238-25-8
Synthesis Analysis

Methods

The synthesis of N-Acetyl-di-O-acetyl KRP-203 involves several key steps:

  1. Acetylation: The primary method includes the acetylation of the amino and hydroxyl groups present in the KRP-203 molecule.
  2. Purification: After synthesis, the compound is purified using techniques such as chromatography to ensure high purity levels necessary for biological testing.

Technical Details

The synthesis typically follows a multi-step organic reaction pathway:

  • Starting with KRP-203, reagents such as acetic anhydride or acetyl chloride are used to introduce acetyl groups.
  • Reaction conditions (temperature, solvent choice) are optimized to maximize yield and purity.

The process may involve solid-phase or solution-phase synthesis techniques, depending on the desired scale and purity requirements.

Molecular Structure Analysis

Structure

N-Acetyl-di-O-acetyl KRP-203 has a complex molecular structure that can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific arrangement of these atoms contributes to its biological activity.

Data

The molecular weight of N-Acetyl-di-O-acetyl KRP-203 is approximately 451.55 g/mol. Its structural formula indicates multiple functional groups that facilitate interactions with biological targets.

Chemical Reactions Analysis

Reactions

N-Acetyl-di-O-acetyl KRP-203 undergoes various chemical reactions:

  1. Hydrolysis: In aqueous environments, the acetyl groups can be hydrolyzed, reverting to the parent compound.
  2. Oxidation: The compound may also participate in oxidation reactions under certain conditions, affecting its stability and activity.

Technical Details

These reactions are significant in understanding the pharmacokinetics and stability of N-Acetyl-di-O-acetyl KRP-203 in biological systems. The reactivity profile helps in predicting its behavior during therapeutic applications.

Mechanism of Action

Process

N-Acetyl-di-O-acetyl KRP-203 acts primarily as an agonist for sphingosine-1-phosphate receptors. Upon binding to these receptors, it triggers a cascade of intracellular signaling pathways that result in:

  • Modulation of immune cell trafficking
  • Inhibition of inflammatory responses
  • Promotion of lymphocyte homing to lymph nodes

Data

Research indicates that N-Acetyl-di-O-acetyl KRP-203 effectively reduces peripheral blood mononuclear cell counts while enhancing lymphocyte migration into lymphatic tissues, which is crucial for its immunosuppressive effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like DMSO (dimethyl sulfoxide) but poorly soluble in water.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but may degrade upon prolonged exposure to moisture or heat.

Relevant data on melting point and boiling point may vary based on synthesis methods but generally fall within expected ranges for similar compounds.

Applications

N-Acetyl-di-O-acetyl KRP-203 has several scientific uses:

  1. Immunosuppressant Therapy: It is primarily investigated for its potential in organ transplantation to prevent acute and chronic rejection.
  2. Autoimmune Disorders: The compound is being studied for its efficacy in treating conditions characterized by excessive immune responses.
  3. Cancer Research: Due to its ability to modulate immune responses, it may have implications in cancer immunotherapy strategies.
Introduction to Sphingosine-1-Phosphate Receptor (S1PR) Modulation in Autoimmune Research

Sphingosine-1-phosphate receptor (S1PR) modulation represents a paradigm-shifting approach in the treatment of autoimmune and inflammatory diseases. The S1P signaling axis regulates fundamental physiological processes including immune cell trafficking, vascular integrity, and neural protection. N-Acetyl-di-O-acetyl KRP-203 (CAS 951238-25-8) emerges as a structurally modified derivative of the prototypical S1PR agonist KRP-203, featuring additional acetyl groups that enhance its molecular stability and receptor binding characteristics. This chemical modification yields a compound with the molecular formula C₃₀H₃₂ClNO₆S and a molecular weight of 570.1 g/mol, classified as a selective sphingosine-1-phosphate receptor agonist with demonstrated utility in studying autoimmune pathologies [1]. The evolution of S1PR-targeted therapeutics reflects a journey toward increasingly selective receptor modulation, with N-Acetyl-di-O-acetyl KRP-203 representing an important research tool for dissecting the complexities of S1PR biology in experimental models of human disease.

Evolution of S1PR-Targeted Therapies in Autoimmune and Inflammatory Diseases

The therapeutic targeting of S1PRs has undergone significant refinement since the discovery of the immunomodulatory properties of sphingolipid metabolites. The historical development of S1PR modulators reveals a clear trajectory from non-selective agents toward receptor-subtype-specific compounds designed to optimize efficacy while minimizing off-target effects:

  • First-generation modulators: Fingolimod (FTY720), approved in 2010 for relapsing-remitting multiple sclerosis (RRMS), represented a breakthrough as the first oral S1PR modulator. However, as a non-selective agonist acting on S1P₁, S1P₃, S1P₄, and S1P₅ receptors, it was associated with cardiovascular effects (notably bradycardia) attributed primarily to S1P₃ activation [5] [8]. This underscored the need for improved receptor selectivity profiles in next-generation compounds.

  • Second-generation selective agents: The limitations of pan-S1PR agonists drove the development of structurally optimized molecules with refined receptor selectivity. KRP-203 (the parent compound of N-Acetyl-di-O-acetyl KRP-203) demonstrated preferential agonism for S1P₁ and S1P₅ receptors, exhibiting a 10-fold higher threshold for inducing transient bradycardia compared to fingolimod in rat models [6]. This improved safety profile stemmed from avoiding S1P₃ activation, highlighting the therapeutic advantage of receptor selectivity.

  • N-Acetyl-di-O-acetyl KRP-203: This chemically modified derivative represents an advanced research compound designed for enhanced metabolic stability while retaining the selective receptor profile of its parent molecule. The addition of acetyl groups confers protection against premature enzymatic degradation, extending its pharmacodynamic half-life and making it particularly valuable for mechanistic studies in autoimmune research [1]. Its emergence coincides with the development of other selective agents like ozanimod (S1P₁/S1P₅ agonist) and amiselimod (highly S1P₁-selective), collectively representing the ongoing refinement of S1PR-targeted immunomodulation [5].

Table 1: Evolution of S1PR Modulators in Autoimmune Research

Compound GenerationRepresentative AgentsS1PR Selectivity ProfileKey Research Advantages
First-generationFingolimod (FTY720)S1P₁,₃,₄,₅Proof-of-concept for S1PR modulation in autoimmunity
Second-generationKRP-203, SiponimodS1P₁,₅Reduced cardiovascular effects; improved safety
Research DerivativesN-Acetyl-di-O-acetyl KRP-203S1P₁,₅Enhanced metabolic stability; optimized for mechanistic studies
Clinical-stage SelectivesOzanimod, AmiselimodS1P₁ or S1P₁/S1P₅Shorter half-life; potentially improved safety

The therapeutic mechanism of these agents centers on their ability to induce functional antagonism through receptor internalization. Upon binding to S1P₁ receptors on lymphocytes, N-Acetyl-di-O-acetyl KRP-203 triggers receptor internalization and degradation, rendering lymphocytes unresponsive to the S1P gradient required for lymph node egress. This mechanism results in the selective sequestration of circulating naïve and central memory T cells within secondary lymphoid organs, while largely preserving effector memory T-cell populations and innate immune functions [4]. This selective immunomodulation translates to potent efficacy across diverse preclinical models of autoimmune conditions:

  • Cardiovascular Inflammation: In low-density lipoprotein receptor-deficient (LDLR⁻/⁻) mice, KRP-203 treatment (3.0 mg/kg/day) significantly reduced atherosclerotic lesion formation by 40-60% compared to controls, independent of lipid-lowering effects. This protection correlated with reduced T-cell activation markers (CD69+), decreased inflammatory cytokine production (IFN-γ, IL-2, TNF-α), and attenuated macrophage inflammatory responses [4].

  • Experimental Autoimmune Myocarditis: KRP-203 administration in rat models markedly attenuated myocardial inflammation, reduced heart weight/body weight ratios by 30%, and improved left ventricular function. Histological analysis demonstrated significantly decreased infiltration of macrophages and CD4⁺ T cells into the myocardium, along with downregulation of pro-inflammatory cytokine expression [3].

  • Islet Transplantation: Unlike calcineurin inhibitors, KRP-203 demonstrated no intrinsic diabetogenic effects in mice. Blood glucose levels, glucose tolerance tests, and islet functional parameters (insulin/DNA ratio, glucose stimulation index) remained comparable to controls following KRP-203 treatment. Crucially, it did not inhibit islet neovascularization—a critical process for graft survival—making it a promising candidate for transplantation immunomodulation [6].

Role of S1PR1 Agonism in Immune Cell Trafficking and Retention

The immunomodulatory potency of N-Acetyl-di-O-acetyl KRP-203 primarily stems from its targeted agonism of the S1P₁ receptor, which plays a non-redundant role in regulating lymphocyte trafficking and vascular barrier functions. The physiological S1P gradient between lymphoid tissues (low concentration) and circulatory/lymphatic compartments (high concentration) serves as a critical chemoattractant signal directing lymphocyte egress from lymphoid organs into efferent lymphatics and blood [2] [7]. N-Acetyl-di-O-acetyl KRP-203 exerts its therapeutic effects through several interconnected mechanisms:

  • Receptor Internalization and Functional Antagonism: Upon binding to S1P₁ receptors on lymphocytes, N-Acetyl-di-O-acetyl KRP-203 induces rapid and sustained receptor internalization and subsequent degradation via ubiquitin-mediated pathways. This renders lymphocytes unable to detect the S1P gradient necessary for directed migration toward lymphatic sinuses and blood vessels. Consequently, naïve T cells and central memory T cells are retained within lymph nodes and Peyer's patches, reducing the recirculation of autoreactive lymphocytes to sites of inflammation [1] [5]. Flow cytometric analyses in treated animals demonstrate a profound reduction in peripheral CD4⁺ and CD8⁺ T-cell counts (60-80% reduction), while B-cell and granulocyte populations remain largely unaffected—highlighting the selective action on lymphocyte subsets [3].

  • Preservation of Effector Memory T Cells: Unlike broad-spectrum immunosuppressants, S1P₁ agonism exhibits differential effects on T-cell subsets. While reducing circulating naïve and central memory T cells, it preserves tissue-resident effector memory T cells. This selective retention may explain why these agents maintain protective immunity against established pathogens while preventing de novo autoimmune responses, as evidenced by studies showing intact antiviral responses in treated animals [4] [5].

  • Modulation of Macrophage Function: Beyond lymphocyte sequestration, S1P₁ agonism significantly influences macrophage behavior. Macrophages from KRP-203-treated mice display reduced expression of MHC-II (40-50% reduction) and diminished production of pro-inflammatory cytokines (TNF-α, MCP-1, IL-6) in response to Toll-like receptor agonists. In vitro studies confirm that KRP-203 inhibits NF-κB and STAT1 activation pathways in stimulated bone marrow-derived macrophages, revealing a direct anti-inflammatory effect on innate immune cells that contributes to its therapeutic efficacy in conditions like atherosclerosis and myocarditis [4].

Table 2: Biological Effects of S1P₁ Agonism by N-Acetyl-di-O-acetyl KRP-203 Across Cell Types

Cell TypePrimary EffectsFunctional ConsequencesExperimental Evidence
Naïve T cellsS1P₁ internalization; impaired egressReduced recirculation; decreased peripheral counts60-80% reduction in CD4⁺/CD8⁺ T cells [3]
Central Memory T cellsRetention in lymphoid organsLimited access to inflammatory sitesDecreased activated (CD69⁺) T cells [4]
MacrophagesReduced MHC-II; suppressed cytokine productionAttenuated innate inflammatory responses40-60% decrease in TNF-α, MCP-1, IL-6 production [4]
Endothelial CellsEnhanced barrier integrityReduced vascular permeabilityProtection against edema in preclinical models [1]
OligodendrocytesEnhanced survival pathwaysNeuroprotective effectsIn vitro protection against demyelination [1]

The neurovascular dimension of S1P₁ agonism represents an increasingly recognized aspect of N-Acetyl-di-O-acetyl KRP-203's mechanism. Beyond immune cell retention, this compound demonstrates direct protective effects on central nervous system (CNS) structures:

  • Blood-Brain Barrier Integrity: S1P₁ receptors are abundantly expressed on brain endothelial cells and play a crucial role in maintaining vascular barrier function. Activation of endothelial S1P₁ by selective agonists like N-Acetyl-di-O-acetyl KRP-203 strengthens adherens junctions through Rac1-mediated cytoskeletal reorganization, reducing leukocyte transmigration into the CNS parenchyma. This effect is particularly relevant in neuroinflammatory conditions like multiple sclerosis, where blood-brain barrier disruption facilitates pathogenic T-cell infiltration [1] [8].

  • Oligodendrocyte Protection: S1P₁ receptors are expressed on oligodendrocytes—the myelin-producing cells of the CNS. N-Acetyl-di-O-acetyl KRP-203 has demonstrated the ability to enhance oligodendrocyte survival and protect against demyelinating insults in preclinical models. This direct neuroprotective effect potentially complements its immunomodulatory actions, suggesting utility in progressive forms of MS where neurodegeneration outpaces active inflammation [1] [5].

  • Astrocyte Modulation: In the CNS, astrocytes express multiple S1PR subtypes. S1P₁ activation on astrocytes influences their proliferative capacity and cytokine secretion profile, potentially modulating neuroinflammatory processes. While less studied than its effects on lymphocytes and endothelial cells, this represents another dimension through which N-Acetyl-di-O-acetyl KRP-203 may influence autoimmune conditions involving the CNS [5].

The molecular precision of N-Acetyl-di-O-acetyl KRP-203 provides researchers with a valuable tool to dissect S1P₁-specific effects from those mediated by other S1PR subtypes. For instance, S1P₂ receptor activation typically opposes S1P₁-mediated barrier enhancement and can promote inflammation and fibrosis [2] [8]. Similarly, S1P₃ activation is associated with bradycardia and bronchoconstriction—effects not observed with selective S1P₁ agonists like the acetylated KRP-203 derivative [6]. This receptor selectivity profile enables more precise mechanistic studies aimed at isolating the therapeutic benefits of S1P₁ modulation while avoiding confounding effects from off-target receptor activation.

Properties

CAS Number

951238-25-8

Product Name

N-Acetyl-di-O-acetyl KRP-203

IUPAC Name

[2-acetamido-2-(acetyloxymethyl)-4-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]butyl] acetate

Molecular Formula

C30H32ClNO6S

Molecular Weight

570.1 g/mol

InChI

InChI=1S/C30H32ClNO6S/c1-21(33)32-30(19-37-22(2)34,20-38-23(3)35)15-14-25-12-13-28(17-29(25)31)39-27-11-7-10-26(16-27)36-18-24-8-5-4-6-9-24/h4-13,16-17H,14-15,18-20H2,1-3H3,(H,32,33)

InChI Key

MTDPJCGQFNTZEZ-UHFFFAOYSA-N

SMILES

CC(=O)NC(CCC1=C(C=C(C=C1)SC2=CC=CC(=C2)OCC3=CC=CC=C3)Cl)(COC(=O)C)COC(=O)C

Canonical SMILES

CC(=O)NC(CCC1=C(C=C(C=C1)SC2=CC=CC(=C2)OCC3=CC=CC=C3)Cl)(COC(=O)C)COC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.